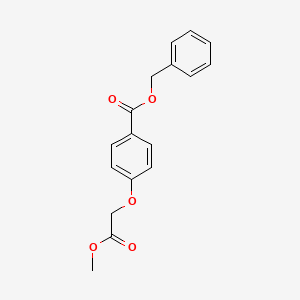
Benzyl 4-(methoxycarbonylmethoxy)benzoate
货号 B8335851
分子量: 300.30 g/mol
InChI 键: UKXBAQJOJBCCKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06492356B1
Procedure details


5 g of benzyl 4-(methoxycarbonylmethyloxy)benzoate were dissolved in methanol/ethyl acetate and hydrogenated in the presence of 600 mg of catalyst (Pd/C, 10% strength). After flushing with inert gas, the catalyst was filtered off and the filtrate was concentrated in vacuo. The residue was triturated with diisopropyl ether/heptane (9/1) and filtered off with suction. Yield: 3.3 g.

Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
catalyst
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:22]=[CH:21][C:10]([C:11]([O:13]CC2C=CC=CC=2)=[O:12])=[CH:9][CH:8]=1)=[O:4]>CO.C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:22]=[CH:21][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
|
Name
|
methanol ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(C)(=O)OCC
|
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
600 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After flushing with inert gas
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with diisopropyl ether/heptane (9/1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)COC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
